REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH:10]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:11][C:12](=[CH2:14])[CH2:13]1.[Cl:32][C:33](=[O:34])[O:35][CH2:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1>>[N:8]1([C:33](=[O:34])[O:35][CH2:36][c:37]2[cH:38][cH:39][cH:40][cH:41][cH:42]2)[CH:9]([C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH:10]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:11][C:12](=[CH2:14])[CH2:13]1
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Name
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C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(Cc2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(Cc2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(C(=O)OCc2ccccc2)C1
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Type
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product
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Smiles
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C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(C(=O)OCc2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |